molecular formula C12H14N2O3S B5204796 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate

4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate

Cat. No. B5204796
M. Wt: 266.32 g/mol
InChI Key: KIDXIMLQNCLUNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Aminocarbonyl)amino]tetrahydro-3-thienyl benzoate, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent for various B-cell malignancies.

Mechanism of Action

4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate works by irreversibly binding to the active site of BTK, preventing its phosphorylation and downstream signaling. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate induces apoptosis and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects
4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate demonstrated dose-dependent inhibition of BTK activity and decreased proliferation of B-cells. 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate also showed minimal off-target effects on other kinases, indicating a high degree of selectivity for BTK. In addition, 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate was well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate has several advantages for laboratory experiments, including its high potency and selectivity for BTK, favorable pharmacokinetic profile, and synergistic effects with other targeted therapies. However, 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate also has some limitations, such as its moderate yield in synthesis and the need for further optimization of dosing regimens in clinical trials.

Future Directions

There are several potential future directions for the development of 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate as a therapeutic agent. One area of focus is the optimization of dosing regimens and combination therapies in clinical trials, with the goal of achieving maximum efficacy and minimal toxicity. Another area of interest is the investigation of 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate in other B-cell malignancies, such as Waldenstrom's macroglobulinemia and marginal zone lymphoma. Additionally, the development of 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate analogs with improved pharmacokinetic properties and potency is an area of active research.

Synthesis Methods

The synthesis of 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate involves a multi-step process, starting with the preparation of the key intermediate 4-[(aminocarbonyl)amino]tetrahydro-3-thiophenecarboxylic acid. This intermediate is then coupled with benzoic acid using standard peptide coupling reagents to yield the final product, 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate. The overall yield of the synthesis is moderate, but improvements in the process have been reported in recent literature.

Scientific Research Applications

4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate demonstrated potent inhibition of BTK activity, leading to decreased proliferation and survival of B-cells. 4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate also showed synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

properties

IUPAC Name

[4-(carbamoylamino)thiolan-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c13-12(16)14-9-6-18-7-10(9)17-11(15)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H3,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIDXIMLQNCLUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1)OC(=O)C2=CC=CC=C2)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Carbamoylamino)thiolan-3-yl] benzoate

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